molecular formula C12H12O3 B063762 4-Ethoxy-5H-1-benzoxepin-2-one CAS No. 186135-55-7

4-Ethoxy-5H-1-benzoxepin-2-one

Cat. No.: B063762
CAS No.: 186135-55-7
M. Wt: 204.22 g/mol
InChI Key: OEFXMXAQWZPQHZ-UHFFFAOYSA-N
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Description

4-Ethoxy-5H-1-benzoxepin-2-one is a sophisticated organic compound belonging to the benzoxepinone chemical class, serving as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a rigid, fused tricyclic structure that incorporates a lactone moiety and an ethoxy substituent, making it a privileged building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its potential as a core structure for the development of novel pharmacologically active agents, particularly in oncology and inflammation. The benzoxepin core is known to interact with various enzymatic targets, and researchers are exploring its derivatives as potential kinase inhibitors or modulators of protein-protein interactions. The presence of the ethoxy group offers a strategic handle for further synthetic elaboration via dealkylation or cross-coupling reactions, allowing for the generation of diverse chemical libraries. This high-purity reagent is intended for use in lead compound optimization, structure-activity relationship (SAR) studies, and as a standard in analytical method development. It is supplied exclusively for laboratory research applications.

Properties

CAS No.

186135-55-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-ethoxy-5H-1-benzoxepin-2-one

InChI

InChI=1S/C12H12O3/c1-2-14-10-7-9-5-3-4-6-11(9)15-12(13)8-10/h3-6,8H,2,7H2,1H3

InChI Key

OEFXMXAQWZPQHZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)OC2=CC=CC=C2C1

Canonical SMILES

CCOC1=CC(=O)OC2=CC=CC=C2C1

Synonyms

1-Benzoxepin-2(5H)-one,4-ethoxy-(9CI)

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Ethoxy 5h 1 Benzoxepin 2 One Analogues

Reactions Involving the Aromatic Benzene (B151609) Ring

The benzene ring fused to the oxepinone core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such substitutions is governed by the electronic effects of the substituents on the ring. The ether oxygen of the oxepinone ring and the ethoxy group at the 4-position are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group of the lactone is an electron-withdrawing group, which deactivates the ring.

Typical electrophilic aromatic substitution reactions that analogues of 4-ethoxy-5H-1-benzoxepin-2-one can undergo include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like molecular chlorine or bromine in the presence of a Lewis acid catalyst.

Sulfonation: Attachment of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a strong Lewis acid catalyst like aluminum chloride.

The precise location of substitution will depend on the interplay of the directing effects of the existing substituents.

Transformations at the Lactone Ring of 1-Benzoxepin-2-one

The seven-membered lactone ring is a key reactive center in the 1-benzoxepin-2-one scaffold, susceptible to various nucleophilic attacks and reductions.

Ring Opening and Related Derivatives

The ester linkage within the lactone ring is prone to cleavage by nucleophiles, leading to a variety of ring-opened products.

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding hydroxy-carboxylic acid. This reaction is often reversible.

Aminolysis: Reaction with amines leads to the formation of amides. This process can be catalyzed by Lewis acids and is a versatile method for introducing nitrogen-containing functionalities.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) can add to the carbonyl group, and with excess reagent, can lead to ring-opened diol products.

ReactionReagent(s)Product Type
HydrolysisH3O+ or OH-Hydroxy-carboxylic acid
AminolysisR-NH2Amide
Grignard ReactionR-MgXDiol (with excess reagent)

Functional Group Interconversions on the Carbonyl Center

The carbonyl group of the lactone can undergo several transformations without ring opening.

Reduction to Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactone to a diol. The reaction proceeds via initial reduction of the ester to an aldehyde and an alcohol, followed by further reduction of the aldehyde.

Conversion to Thiolactones: The carbonyl oxygen can be replaced with sulfur to form a thiolactone. This transformation can be achieved using reagents like Lawesson's reagent or by an indium-catalyzed reaction with a disilathiane.

TransformationReagent(s)Product
ReductionLiAlH4Diol
ThionationLawesson's ReagentThiolactone

Reactivity of the Ethoxy Substituent

The ethoxy group at the 4-position is an ether linkage and its reactivity is primarily centered on the cleavage of the carbon-oxygen bond.

Ether Cleavage: This is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage can occur via an SN1 or SN2 mechanism depending on the nature of the carbon atoms attached to the ether oxygen.

Modifications at the 5H-Position

The methylene (B1212753) group at the 5-position, being adjacent to both the aromatic ring and the lactone's ether oxygen, can potentially be a site for chemical modification.

Alkylation: In the presence of a strong base, the 5H-protons may be sufficiently acidic to be removed, generating a carbanion that can then be alkylated with an alkyl halide.

Condensation Reactions: The 5H-position could potentially participate in condensation reactions with carbonyl compounds under appropriate basic or acidic conditions, although this reactivity is less commonly reported for this specific system.

Ring Fission and Rearrangement Processes

The 1-benzoxepin-2-one ring system can undergo various rearrangements and fissions, often driven by thermal or photochemical energy, or by acid or base catalysis. These reactions can lead to the formation of different heterocyclic or carbocyclic structures. While specific examples for this compound are not extensively documented, analogous heterocyclic systems are known to undergo such transformations. For instance, thermal rearrangements in related seven-membered rings can lead to ring contraction or expansion products. Acid-catalyzed rearrangements might involve carbocationic intermediates leading to skeletal reorganization.

Lack of Publicly Available Research Hinders Analysis of Epoxidation Reactions in this compound Analogues

A comprehensive review of scientific literature reveals a significant gap in the documented chemical transformations of this compound and its analogues, specifically concerning epoxidation reactions. Despite extensive searches of chemical databases and scholarly articles, no specific research detailing the epoxidation of the olefinic bond within the 5H-1-benzoxepin-2-one scaffold has been identified.

The epoxidation of alkenes is a fundamental and widely studied organic reaction, crucial for the synthesis of a variety of complex molecules. Standard epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and various metal-based catalysts are commonly employed to convert carbon-carbon double bonds into epoxides. These three-membered cyclic ethers are highly valuable synthetic intermediates due to their susceptibility to ring-opening reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

In the context of benzoxepin systems, some studies have explored epoxidation reactions. For instance, research on the metabolic pathways of 4,5-benzoxepin has shown that it can be epoxidized by cytochrome P450 enzymes to form a reactive 2,3-epoxyoxepin intermediate. This intermediate then undergoes rapid rearrangement. However, this reactivity is specific to the 4,5-benzoxepin isomer and cannot be directly extrapolated to the 5H-1-benzoxepin-2-one system, which possesses a different electronic and steric environment due to the presence of the lactone functionality and the ethoxy group.

The electronic nature of the double bond in this compound, being part of an enol ether moiety within a lactone ring, is expected to significantly influence its reactivity towards electrophilic epoxidizing agents. The electron-donating character of the ethoxy group would likely activate the double bond towards epoxidation. However, without experimental data, any discussion on reaction conditions, regioselectivity, stereoselectivity, and the stability of the resulting epoxide remains purely speculative.

The absence of published findings on this specific transformation prevents a detailed discussion of research findings and the creation of data tables as requested. Further empirical research is necessary to elucidate the reactivity of this compound and its analogues towards epoxidation and to characterize the resulting products.

Structural Modifications and Derivative Synthesis of Benzoxepin Compounds

Rational Design Principles for Benzoxepin Analogues

The rational design of benzoxepin analogues is guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features of a molecule influence its biological activity. For benzoxepin-derived compounds, design principles often focus on mimicking the structure of known biologically active molecules or optimizing interactions with specific biological targets. nih.gov

A key strategy involves using the benzoxepin ring system to create conformationally restrained versions of flexible molecules, such as the triarylethylene structure found in tamoxifen. nih.gov This approach helps to lock the molecule into a specific three-dimensional shape that may enhance its binding affinity and selectivity for a target receptor. Computational methods, including detailed docking studies and Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict how different functional group substitutions will affect the binding properties of the benzoxepin scaffold. nih.gov These models can correlate physicochemical properties, like lipophilicity, with biological outcomes, such as binding selectivity for different receptor subtypes. nih.gov For instance, a QSAR model developed for estrogen receptor (ER) selectivity in a series of benzoxepin derivatives demonstrated a strong correlation between increased lipophilicity and enhanced binding to the ERβ subtype. nih.gov

The design process also considers the introduction of specific substituents to probe interactions within a receptor's binding pocket. The synthesis and evaluation of a series of benzopyran derivatives, a related scaffold, showed that binding affinity was highly dependent on the type and position of substituents on a pendant phenyl ring. nih.gov Small, hydrophobic groups at certain positions could interact favorably with accessory binding cavities within the receptor. nih.gov

Exploration of Alkyl and Aryl Substitutions on the Benzoxepin Core

Modifying the benzoxepin core with various alkyl and aryl groups is a fundamental strategy to explore the chemical space and fine-tune the pharmacological properties of these compounds. A variety of synthetic methods have been developed to achieve these substitutions.

One approach involves a regioselective ring expansion that simultaneously introduces an aryl group at the 5-position of the benzoxepine (B8326511) structure. organic-chemistry.org Other transition-metal-free methods provide straightforward access to a wide range of functionalized benzoxepines. organic-chemistry.org For example, a base-promoted formal [4+3] annulation between 2-fluorophenylacetylenes and ketones allows for the incorporation of substituents derived from the ketone starting material. organic-chemistry.org Similarly, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates enables the synthesis of diverse benzoxepines with high regioselectivity. organic-chemistry.org

The strategic placement of aryl groups can significantly impact biological activity. In the development of selective estrogen receptor modulators (SERMs), a 3-phenylbenzopyran scaffold was utilized where substitutions on the phenyl ring were critical for receptor affinity. nih.gov

Table 1: Synthetic Methods for Substituted Benzoxepines

Method Key Reactants Position of Substitution Reference
Regioselective Ring Expansion Not specified Position 5 organic-chemistry.org
Base-Promoted [4+3] Annulation 2-Fluorophenylacetylenes, Ketones Varies organic-chemistry.org
Decarboxylative Annulation Ynones, Methyl 2-(2-bromophenyl)acetates Varies organic-chemistry.org

Synthesis of Fused Heterocyclic Benzoxepin Systems

Fusing additional heterocyclic rings to the benzoxepin framework results in polycyclic systems with unique structural and electronic properties, offering opportunities for novel biological activities. These complex structures can be assembled through various synthetic strategies.

A notable example is the synthesis of a tetracyclic-fused benzoxepinoquinoline system. tandfonline.comresearchgate.net This was achieved through a one-pot reaction to create a quinoline (B57606) intermediate, followed by an intramolecular Friedel-Crafts acylation reaction promoted by polyphosphoric acid (PPA) to close the oxepin (B1234782) ring. tandfonline.comresearchgate.net This methodology provides efficient access to complex, fused architectures that combine the structural features of both quinolines and benzoxepins. tandfonline.com

Another strategy for creating fused systems is through photochemical oxidative cyclization. The Mallory photoreaction of arylthienylethenes, for example, can be used to generate thieno-annelated polycyclic aromatic compounds, demonstrating a method to fuse a thiophene (B33073) ring to another aromatic system. rsc.org While not directly applied to benzoxepin in this specific study, the principle of photocyclization represents a potential route for synthesizing thieno-fused benzoxepin derivatives.

Incorporation of Diverse Pharmacophoric Groups into Benzoxepin Scaffolds

A pharmacophore is a specific arrangement of molecular features responsible for a drug's biological activity. Incorporating known pharmacophoric groups into the benzoxepin scaffold is a rational approach to designing new molecules with desired therapeutic effects.

In the context of SERMs, a common pharmacophore is a basic side chain, such as a piperidinyl ethoxy group. nih.gov This group is known to be crucial for the antagonist activity of many SERMs. The synthesis of benzoxepin-type SERMs has involved the attachment of acrylic acid, acrylamide, and saturated carboxylic acid substituents, which act as key interacting groups. acs.org For example, a benzoxepin derivative featuring a phenylpenta-2,4-dienoic acid substituent was shown to be antiproliferative and capable of downregulating estrogen receptor expression. acs.orgresearchgate.net Similarly, a phenoxybutyric acid derivative demonstrated selective downregulation of ERβ. acs.orgresearchgate.net

This pharmacophore-oriented approach allows for the combination of a novel or established scaffold like benzoxepin with a functional group known to have a specific biological role, facilitating the discovery of new active compounds. nih.gov

Table 2: Examples of Pharmacophoric Groups Added to Benzoxepin Scaffolds

Pharmacophoric Group Intended Biological Target/Effect Reference
Phenylpenta-2,4-dienoic acid Estrogen Receptor α (ERα) downregulation, Antiproliferative acs.orgresearchgate.net
Phenoxybutyric acid Selective Estrogen Receptor β (ERβ) downregulation acs.orgresearchgate.net

Preparation of Hydrogenated Benzoxepin Derivatives (e.g., Tetrahydro, Dihydro)

Hydrogenation of the benzoxepin ring system reduces the double bonds within the seven-membered oxepin ring, leading to dihydro- and tetrahydrobenzoxepin derivatives. These saturated or partially saturated analogues possess greater conformational flexibility compared to the rigid planar aromatic system, which can significantly alter their biological activity.

The synthesis of dihydrooxepin-containing natural products often relies on methods like the Ullmann coupling reaction to form the seven-membered ring. nih.gov In some syntheses, an undesired dihydrooxepin intermediate can be oxidized to the fully unsaturated oxepin. nih.gov Conversely, a targeted reduction can be employed. For instance, exposing a benzoxepin derivative containing a nitro group to palladium on charcoal under a hydrogen atmosphere can simultaneously reduce the nitro group and a double bond in the oxepin ring. nih.gov

Ring-closing metathesis (RCM) is another powerful tool used to generate the central benzoxepine ring system in its various saturation states. researchgate.net Additionally, a two-fold ring rearrangement metathesis (RRM) has been reported for assembling seven-membered benzo-oxepine derivatives, which are often challenging to synthesize due to unfavorable entropic factors. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
4-Ethoxy-5H-1-benzoxepin-2-one
Tamoxifen
Phenylpenta-2,4-dienoic acid

Biological Activities and Mechanistic Investigations of Benzoxepin Compounds Excluding Clinical Applications and Safety Profiles

Anti-tumor and Antiproliferative Activities of Benzoxepin Derivatives

The benzoxepin scaffold has emerged as a promising framework in the development of novel anti-tumor and antiproliferative agents. nih.govnih.gov Researchers have synthesized and evaluated a variety of benzoxepin derivatives, demonstrating their potential to modulate key biological targets implicated in cancer progression.

Modulatory Effects on Estrogen Receptors

A notable area of investigation has been the development of benzoxepin-based compounds as modulators of the human estrogen receptor (ER). nih.gov The estrogen receptor is a critical target in the treatment of hormone-dependent cancers, such as certain types of breast cancer. scilit.com

Three series of estrogen receptor ligands based on the benzoxepin scaffold have been synthesized, demonstrating high-affinity binding to the ER with IC50 values in the nanomolar range. scilit.comresearchgate.net Specifically, acrylic acid derivatives of the benzoxepin scaffold were generally found to be ERα selective. scilit.comresearchgate.net One such derivative, featuring a phenylpenta-2,4-dienoic acid substituent, not only showed antiproliferative effects but also downregulated the expression of both ERα and ERβ in MCF-7 breast cancer cells. scilit.comresearchgate.net In contrast, a phenoxybutyric acid derivative was not antiproliferative and selectively downregulated ERβ, highlighting the potential for developing subtype-specific ER modulators from the benzoxepin core. scilit.comresearchgate.net

Impact on Cancer Cell Lines and Growth Inhibition Studies

The antiproliferative activity of benzoxepin derivatives has been evaluated against various cancer cell lines. A novel benzoxepin-based scaffold demonstrated antiproliferative effects on human MCF-7 breast tumor cells. nih.gov In another study, a series of polymethoxylated rigid analogs of combretastatin (B1194345) A-4, containing a benzoxepin ring, displayed antiproliferative activity against MCF-7 and MDA human breast carcinoma cell lines. nih.gov The most potent compound in this series was identified as 5-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-benzoxepine. nih.gov

Furthermore, new benzoxazepine derivatives have been shown to specifically inhibit the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231, while exhibiting a lack of cytotoxicity towards normal HEK-293 cells. nih.gov Similarly, a benzo researchgate.netnih.govoxepino[3,2-b] pyridine (B92270) derivative, 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), exhibited potent anticancer activity against canine mammary cancer cell lines, REM134 and CMGT071020, by reducing cell proliferation and migration in a concentration- and time-dependent manner. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzoxepin Derivatives

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference(s)
Benzoxepin-based scaffold MCF-7 Antiproliferative nih.gov
Polymethoxylated benzoxepin analogs of combretastatin A-4 MCF-7, MDA Antiproliferative nih.gov
Benzoxazepine derivatives MCF-7, MDA-MB-231 Growth inhibition nih.gov
2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA) REM134, CMGT071020 Reduced proliferation and migration researchgate.net
Benzoxepin with phenylpenta-2,4-dienoic acid substituent MCF-7 Antiproliferative, Downregulation of ERα and ERβ scilit.comresearchgate.net

Cellular Mechanisms of Action (e.g., Apoptosis, Cell Cycle Perturbation)

Investigations into the cellular mechanisms underlying the anti-tumor effects of benzoxepin derivatives have revealed their ability to induce apoptosis and perturb the cell cycle. For instance, the growth inhibition induced by active benzoxazepine compounds in breast cancer cells was attributed to cell cycle arrest at the G0/G1 phase. nih.gov

The benzo researchgate.netnih.govoxepino[3,2-b] pyridine derivative, MPOBA, was found to induce apoptosis in canine mammary cancer cell lines. researchgate.net This apoptotic effect was suggested to be mediated through the downregulation of BCL-2 and the upregulation of BAX gene expression. researchgate.net

Antimicrobial Activities of Benzoxepin Analogues

In addition to their anti-tumor properties, benzoxepin analogues have been investigated for their potential as antimicrobial agents.

Antibacterial Spectrum and Efficacy

Several studies have explored the antibacterial activity of dibenz[b,e]oxepin derivatives. Newly synthesized dibenz[b,e]oxepin derivatives bearing an oximino moiety, along with fluorine and trifluoromethyl group substituents, were screened for their antibacterial activity against both Gram-positive and Gram-negative strains. mdpi.com The results indicated that compounds with CF3 and F disubstitution could be promising candidates for the development of novel antimicrobial drugs. mdpi.com

Another study on new dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes demonstrated antimicrobial activity against planktonic Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov Notably, these compounds also showed potential as antibiofilm agents by inhibiting the ability of these bacteria to colonize inert surfaces. nih.gov

Antifungal Spectrum and Efficacy

The antifungal potential of benzoxepin derivatives has also been a subject of research. A series of imidazole (B134444) derivatives of 6,11-dihydrodibenz[b,e]oxepines have demonstrated antifungal activity. mdpi.com Another natural polyketide with a dibenz[b,e]oxepin structure, Leptosphaerin D, exhibited antifungal effects against the plant pathogens Fusarium nivale and Piricularia oryzae. nih.govmdpi.com

Furthermore, the newly synthesized dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes also showed activity against the fungal strain Candida albicans. nih.gov

Table 2: Antimicrobial Spectrum of Selected Benzoxepin Analogues

Compound/Derivative Class Target Organism(s) Activity Reference(s)
Dibenz[b,e]oxepin derivatives with F and CF3 substituents Gram-positive and Gram-negative bacteria Antibacterial mdpi.com
Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans Antibacterial, Antifungal, Antibiofilm nih.gov
Imidazole derivatives of 6,11-dihydrodibenz[b,e]oxepines Fungi Antifungal mdpi.com
Leptosphaerin D Fusarium nivale, Piricularia oryzae Antifungal nih.govmdpi.com

Biological Activities of 4-Ethoxy-5H-1-benzoxepin-2-one Remain Largely Uncharacterized in Publicly Available Research

The benzoxepin scaffold is recognized as a significant pharmacophore in medicinal chemistry, with various analogues exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects. However, the specific biological profile of a compound is highly dependent on its unique substitution pattern. In the case of this compound, the influence of the ethoxy group at the 4-position on its interaction with biological targets has not been specifically elucidated in the available research.

Consequently, a detailed discussion on its effects on inflammatory enzymes, its potential antianaphylactic properties, its capacity for radical scavenging, or any sedative-hypnotic activity cannot be provided at this time based on the current body of scientific literature. Further empirical studies are required to determine the pharmacological profile of this compound.

Computational Studies and Structure Activity Relationship Sar Analysis of Benzoxepin Systems

Molecular Docking Investigations of Benzoxepin Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govyoutube.com This method is crucial in drug discovery for understanding drug-target interactions at an atomic level and for screening large libraries of compounds to identify potential drug candidates. youtube.com The process involves placing a ligand into the binding site of a receptor and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. nih.govyoutube.com A higher negative score typically indicates a stronger and more stable binding interaction. youtube.com

For benzoxepin systems, molecular docking studies are employed to elucidate how these scaffolds fit into the active sites of their biological targets. For instance, studies on related dibenzoxepine derivatives targeting the p38α MAP kinase have utilized docking to confirm binding modes. nih.gov In such studies, the co-crystallized ligand is often extracted and re-docked into the protein's ligand-binding domain to validate the docking protocol's accuracy, with a root mean square deviation (RMSD) value of less than 1.0 Å indicating a satisfactory result. nih.gov Analysis of the docked complex reveals key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the ligand's biological activity. nih.gov This information provides valuable insights into the molecular features that promote bioactivity and can be used to design novel and more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxepin Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are instrumental in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. mdpi.com These models are built by correlating molecular descriptors—numerical values that characterize the chemical structure—with experimentally measured biological activity, such as IC50 values. nih.govmdpi.com

For scaffolds related to benzoxepins, like dibenzoxepines and benzosuberones, 3D-QSAR studies have been performed to understand the structural requirements for their activity as p38α MAP kinase inhibitors. nih.gov In one such study, a five-point pharmacophore model (DDHHR.8) was generated that showed a high correlation (R² = 0.98) between the predicted and actual activities of 67 compounds. nih.gov The predictive power of QSAR models is often validated through internal methods, like cross-validation (yielding a Q² value), and external validation with a separate test set of compounds. nih.govnih.gov The results from QSAR studies can highlight which structural features, such as specific substitutions on the benzoxepin ring, are favorable or unfavorable for activity, guiding the synthesis of more potent derivatives.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds.
Descriptor TypeDescriptor ExamplePotential Influence on Activity
ElectronicHOMO/LUMO EnergyRelates to the molecule's ability to donate or accept electrons in interactions.
TopologicalWiener IndexDescribes molecular branching and size.
StericMolar RefractivityRelates to molecular volume and polarizability, affecting how the molecule fits into a binding site.
ThermodynamicLogPMeasures lipophilicity, which influences membrane permeability and solubility.
Quantum ChemicalPartial Atomic ChargesIndicates electrostatic interaction potential with the target.

Conformational Landscape and Stereoelectronic Considerations within Benzoxepins

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The seven-membered ring of the benzoxepin system is not planar and can adopt several conformations, with the most common being the chair (C) and the twist-boat (TB) forms. cdnsciencepub.comthieme-connect.com The conformational equilibrium between these forms is influenced by a combination of steric, electrostatic, and electronic factors. cdnsciencepub.comcdnsciencepub.com

Studies on 2,3,4,5-tetrahydro-1-benzoxepin and its substituted derivatives using dynamic nuclear magnetic resonance (NMR) have shown that while the parent compound exists solely in a chair form, the introduction of substituents can significantly stabilize the twist-boat conformation. cdnsciencepub.com For example, a 3-methoxy group or 3,3-dimethyl groups lead to a detectable population of the TB conformer. cdnsciencepub.com This stabilization of the TB form provides a viable conformational alternative when the chair form is destabilized by unfavorable interactions. cdnsciencepub.comcdnsciencepub.com

Stereoelectronic effects, which involve the interaction of electron orbitals dependent on the molecule's geometry, also play a critical role. cdnsciencepub.come-bookshelf.de In 3-halogenated-1-benzoxepins, the nature of the halogen substituent influences the conformational preference. For heavier halogens like chlorine, bromine, and iodine, only two chair forms (axial and equatorial) are observed. cdnsciencepub.com However, for the more electronegative fluorine substituent, a third twist-boat conformation is also detected, highlighting the competition between dipolar interactions and bond-antibond orbital interactions. cdnsciencepub.comdoi.org

Table 2: Conformational Equilibria of Substituted 2,3,4,5-Tetrahydro-1-benzoxepins. cdnsciencepub.com
CompoundSubstituent at C3Conformation (%)
8 NoneC (100%)
9 -CH₃Cₐ:Cₑ (96:4)
10 -OCH₃Cₐ:Cₑ:TB (70:20:10)
11 -CH₃, -CH₃C:TB (90:10)
13 -OCH₃, -OCH₃C:TB (92:8)

Prediction of Binding Affinities and Pharmacophore Mapping

Predicting how strongly a ligand will bind to its target is a central goal of computational drug design. While molecular docking provides an estimate through its scoring functions, more rigorous methods are often employed for higher accuracy. Pharmacophore mapping is another key technique that defines the essential spatial arrangement of molecular features necessary for biological activity. ijpsonline.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. ijpsonline.comresearchgate.net

These models are developed by aligning a set of active molecules and identifying their common features. ijpsonline.com For instance, a pharmacophore study on arylbenzothiophene derivatives identified the crucial distances between a hydrogen-bond acceptor, a hydrophobic feature, and a hydrogen-bond donor for inhibitory activity. nih.gov Similarly, for benzoxepin systems, pharmacophore models can be generated based on known active compounds or the structure of the target's binding site. nih.gov These models serve as 3D queries to search large chemical databases for novel scaffolds that match the required geometric and chemical features, a process known as virtual screening. nih.govscience.gov

In Silico Approaches for Lead Discovery and Optimization of Benzoxepin Scaffolds

In silico tools are integral to modern drug discovery, from initial hit identification to lead optimization. nih.gov For a given scaffold like benzoxepin, computational approaches can accelerate the discovery of new lead compounds with therapeutic potential. mdpi.com The process often begins with virtual screening of large compound libraries against a specific biological target using methods like molecular docking or pharmacophore-based searching. nih.govmdpi.com

Once initial "hits" are identified, they undergo a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov Computational tools are used to predict these ADME properties, helping to prioritize candidates with better drug-like characteristics and reducing the likelihood of late-stage failures. mdpi.com For example, in silico filters based on criteria like Lipinski's "Rule of Five" can be applied to screen out compounds with poor oral bioavailability. mdpi.com By iteratively using computational modeling to suggest structural modifications and predict their effects, researchers can rationally design optimized benzoxepin derivatives, enhancing their therapeutic potential before committing to chemical synthesis and experimental testing. mdpi.comnih.gov

Natural Occurrence and Biosynthetic Pathways of Benzoxepin Derivatives

Isolation and Characterization of Naturally Occurring Benzoxepins

The isolation and structural elucidation of benzoxepins from natural sources is a meticulous process that relies on advanced spectroscopic and chromatographic techniques. Researchers employ a variety of methods to extract, purify, and characterize these compounds from complex biological matrices.

A notable example is the isolation of Salvianolic acid N from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant used in traditional Chinese medicine. nih.gov Another class of benzoxepins, the bauhinoxepins , such as bauhinoxepin J , have been isolated from plants of the Bauhinia genus, including Bauhinia purpurea. nih.gov The structural determination of these compounds often involves a combination of multidimensional NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. researchgate.net

Fungi are also a source of benzoxepin derivatives. For instance, Mycoepoxydiene was isolated from the fermentation of a rare fungus, OS-F66617. researchgate.net The characterization of such compounds is crucial for understanding their chemical properties and potential biological activities.

The following table summarizes some naturally occurring benzoxepin derivatives and their sources:

Compound NameNatural SourceReference
Salvianolic acid NSalvia miltiorrhiza Bunge nih.gov
Bauhinoxepin JBauhinia purpurea nih.gov
MycoepoxydieneFungus OS-F66617 researchgate.net
Radulanin A- researchgate.net
Perrottetinene (structurally similar)- researchgate.net

Postulated Biosynthetic Routes and Enzymatic Transformations Leading to Benzoxepins

The biosynthesis of the benzoxepin core is a complex process that is not yet fully understood for all derivatives. However, plausible biosynthetic pathways have been proposed based on the structures of isolated natural products and general principles of secondary metabolite biosynthesis. These pathways often involve key enzymatic transformations that construct the characteristic seven-membered oxepine ring fused to a benzene (B151609) ring.

The biosynthesis of many aromatic natural products, including the precursors to benzoxepins, often originates from the shikimate pathway, which provides the aromatic amino acid precursors. Subsequent modifications, such as polyketide extensions and cyclization reactions, are believed to lead to the formation of the benzoxepin scaffold.

Enzymatic reactions play a critical role in these pathways. Key transformations may include:

Oxidative cyclizations: Enzymes such as cytochrome P450 monooxygenases are often implicated in the formation of cyclic ethers.

Ring expansion reactions: The seven-membered oxepine ring could potentially be formed from a six-membered ring precursor through enzymatic ring expansion.

Intramolecular coupling reactions: Phenolic oxidative coupling reactions, catalyzed by laccases or peroxidases, can lead to the formation of complex polycyclic structures that may include the benzoxepin moiety.

While the specific enzymatic steps leading to most benzoxepins are still under investigation, the study of biosynthetic gene clusters in producer organisms is a promising approach to elucidate these pathways in detail. Understanding these enzymatic transformations not only provides insight into the chemical logic of nature but also opens up possibilities for the biocatalytic production of novel benzoxepin derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 4-Ethoxy-5H-1-benzoxepin-2-one, and what factors influence reaction efficiency?

  • Methodological Answer : Cyclization reactions involving ethoxy-substituted precursors are typical. For example, anthranilic acid derivatives can react with acyl chlorides under controlled conditions to form benzoxepin cores. Critical parameters include reaction temperature (room temperature to reflux), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reagents. Prolonged stirring (4+ hours) and post-reaction quenching with ice-water mixtures improve yield . Ethoxy group introduction may follow methods analogous to 2-ethoxy benzoic acid synthesis, where intermediates like 4-amino-5-chloro-2-ethoxy benzoic acid are functionalized .

Q. Which analytical techniques are optimal for structural confirmation of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is gold-standard for resolving molecular geometry and confirming stereochemistry . Complementary techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify ethoxy group integration and aromatic proton environments.
  • IR Spectroscopy : Detection of carbonyl (C=O) stretches (~1700 cm1^{-1}) and ether (C-O) bonds.
  • Mass Spectrometry : High-resolution MS for molecular ion validation.

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Reconcile contradictions by:

  • Re-evaluating Computational Models : Adjust density functional theory (DFT) parameters (e.g., basis sets, solvation models) to better match experimental conditions.
  • Experimental Replication : Repeat reactions under varying conditions (e.g., catalysts, solvents) to identify outliers.
  • Data Reliability Checks : Apply Intelligent Data Analysis (IDA) frameworks to assess empirical contradictions, such as falsification tests or sensitivity analyses .

Q. What strategies mitigate conflicting crystallographic data interpretations for this compound?

  • Methodological Answer :

  • Refinement Protocols : Use SHELX tools (SHELXD/SHELXE) to detect twinning or disorder in crystals. Multi-dataset comparisons reduce overfitting risks .
  • Empirical Contradiction Analysis : Cross-validate results with alternative techniques (e.g., powder XRD or electron diffraction) to resolve ambiguities .

Q. How should experimental designs be structured to study biological activity while minimizing variability?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors) and solvent-only baselines.
  • Dose-Response Curves : Use logarithmic concentration ranges to identify IC50_{50} values.
  • Replication : Triplicate assays with independent syntheses to account for batch variability.
  • Data Iteration : Adopt qualitative research principles, iteratively refining hypotheses based on emerging data trends .

Data Analysis and Interpretation

Q. What frameworks are recommended for resolving contradictions in spectroscopic or bioassay data?

  • Methodological Answer :

  • Triangulation : Combine multiple datasets (e.g., NMR, HPLC purity, bioactivity) to identify systemic errors.
  • Qualitative Iteration : Apply iterative analysis cycles, where data collection and interpretation inform subsequent experimental adjustments .
  • Constructive Falsification : Test competing hypotheses using IDA to prioritize reliability over model complexity .

Q. How can computational tools enhance the study of this compound's structure-activity relationships?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins.
  • Dynamic Simulations : Molecular dynamics (MD) simulations to assess conformational stability in biological environments.
  • SHELX Integration : Refine crystallographic data to validate computational predictions of molecular geometry .

Note on Evidence Usage

  • Key references: Synthesis (), crystallography ( ), and data contradiction frameworks ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.